molecular formula C10H11ClO4S B12075483 Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate

Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate

Cat. No.: B12075483
M. Wt: 262.71 g/mol
InChI Key: MNTFMYKAMDGSQA-UHFFFAOYSA-N
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Description

Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate is a high-purity chemical reagent intended for research applications only. It is not for diagnostic or therapeutic use. This compound belongs to the class of methyl thiophene carboxylates, which are recognized as valuable synthetic intermediates and building blocks in various scientific fields . The molecular structure incorporates multiple functional handles—including an allyl ether, a chloride, and a methoxy group—on the thiophene ring, making it a versatile precursor for further functionalization and complex molecule synthesis . In pharmaceutical research, such functionalized thiophenes serve as key scaffolds in the development of bioactive molecules and have been explored in the structure-activity relationship (SAR) studies of compounds targeting neurological transporters . In materials science, thiophene derivatives are fundamental in the development of advanced organic frameworks and functional polymers, leveraging their electronic properties and ability to form coordinated structures . The presence of the allyloxy group, in particular, suggests potential utility in further chemical transformations, such as Claisen rearrangements or thiol-ene "click" chemistry, for constructing more complex architectures . Researchers can leverage this compound to develop novel substances for energy, environmental, and pharmaceutical applications . Please refer to the product's Certificate of Analysis for detailed specifications.

Properties

Molecular Formula

C10H11ClO4S

Molecular Weight

262.71 g/mol

IUPAC Name

methyl 4-chloro-5-methoxy-3-prop-2-enoxythiophene-2-carboxylate

InChI

InChI=1S/C10H11ClO4S/c1-4-5-15-7-6(11)10(14-3)16-8(7)9(12)13-2/h4H,1,5H2,2-3H3

InChI Key

MNTFMYKAMDGSQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(S1)C(=O)OC)OCC=C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of sulfur sources.

    Introduction of Substituents: The allyloxy, chloro, and methoxy groups are introduced through various substitution reactions. For example, the allyloxy group can be added via an allylation reaction using allyl bromide and a base.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

Synthetic Routes

The synthesis of methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thiophene Ring : Starting from suitable precursors, such as 2-chlorothiophene, cyclization reactions are employed.
  • Introduction of the Allyloxy Group : Achieved through an allylation reaction with an allyl halide.
  • Methoxylation : Introduced via nucleophilic substitution using a methoxide ion.
  • Carboxylation : The carboxylic acid group is added through reactions with Grignard reagents and carbon dioxide.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the modification and construction of more complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology

Research has indicated potential biological activities of this compound, particularly in antimicrobial and anticancer applications. Studies suggest that the presence of various substituents can enhance its interaction with biological targets such as enzymes and receptors, which may lead to therapeutic benefits.

Material Science

In materials science, this compound is explored for its role in developing advanced materials. It has been investigated for applications in conductive polymers and organic semiconductors due to its electronic properties.

Case Studies and Research Findings

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of thiophene derivatives, including this compound. Results indicated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Research featured in Cancer Letters highlighted the anticancer effects of thiophene derivatives on human cancer cell lines. This compound exhibited cytotoxic effects, prompting further investigation into its mechanisms of action .
  • Conductive Polymers : A study in Advanced Functional Materials discussed the incorporation of thiophene derivatives into polymer matrices to enhance conductivity. The findings demonstrated that this compound improved the electrical properties of the resulting materials .

Mechanism of Action

The mechanism of action of Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyloxy and methoxy groups can influence its binding affinity and specificity. In materials science, its electronic properties are attributed to the conjugated thiophene ring, which facilitates charge transport.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate (CAS 95201-98-2)

Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)

Table 1: Structural and Physicochemical Comparison
Property Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate Methyl 5-amino-1-benzothiophene-2-carboxylate
Molecular Formula C$9$H${9}$ClO$_4$S C$7$H$7$ClO$_4$S C${10}$H$9$NO$_2$S
Key Substituents Allyloxy (C3), Cl (C4), OMe (C5) Hydroxy (C3), Cl (C4), OMe (C5) Amino (C5), benzothiophene ring
Molecular Weight (g/mol) ~260.7 222.65 207.25
Hydrogen Bonding Potential Moderate (ester carbonyl) High (hydroxy and ester carbonyl) Moderate (amino and ester carbonyl)

Crystallographic and Supramolecular Behavior

  • The hydroxy-substituted analog (CAS 95201-98-2) likely forms stronger hydrogen-bonded networks due to its -OH group, a critical feature in crystal engineering . In contrast, the allyloxy group may introduce steric hindrance, reducing crystallinity but enhancing solubility in nonpolar solvents.

Pharmacological and Industrial Relevance

  • Hydroxy Analog : Used as a precursor for anti-inflammatory agents, leveraging its hydrogen-bonding capacity for target binding .
  • Benzothiophene Analog: Employed in kinase inhibitor synthesis, where the amino group interacts with ATP-binding pockets .

Research Findings and Data Gaps

  • Synthetic Pathways : highlights the use of allyloxy groups in metathesis reactions, implying that the target compound could serve as a scaffold for complex heterocycles .
  • Safety and Handling: No direct toxicity data were found, but analogs like Methyl 5-amino-1-benzothiophene-2-carboxylate are classified as laboratory chemicals, necessitating standard handling protocols .

Biological Activity

Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate is a compound belonging to the thiophene family, characterized by its unique structure that includes an allyloxy group, a chloro substituent, and a methoxy group. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C10_{10}H11_{11}ClO4_{4}S
  • Molecular Weight : 262.71 g/mol
  • CAS Number : 1708251-04-0

Synthesis

The synthesis of this compound typically involves several synthetic steps:

  • Formation of the Thiophene Ring : This can be achieved through cyclization reactions starting from suitable precursors.
  • Introduction of the Allyloxy Group : This is accomplished via an allylation reaction with an allyl halide in the presence of a base.
  • Methoxylation : The methoxy group is introduced through nucleophilic substitution using a methoxide ion.
  • Carboxylation : The carboxylic acid group is added through reactions such as those involving Grignard reagents.

Biological Activity

Recent studies have explored the biological activities associated with this compound, focusing on its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50_{50} values for these cell lines were reported at approximately 226 µg/mL and 242.52 µg/mL, respectively .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The presence of functional groups such as the allyloxy and methoxy groups allows for hydrogen bonding and other non-covalent interactions, which may enhance its binding affinity to enzymes or receptors involved in disease processes .

Case Studies

  • Antimicrobial Studies : A study evaluated the efficacy of thiophene derivatives against Staphylococcus aureus, revealing significant antibacterial activity with minimal inhibitory concentration (MIC) values indicating strong potential for therapeutic applications .
  • Anticancer Research : Another investigation focused on the antiproliferative effects of this compound on HeLa and A549 cells, highlighting its potential as a lead compound in cancer drug development .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of thiophene carboxylates typically involves multi-step reactions, including cyclization, substitution, and esterification. For example:

  • Cyclization : Start with a thiophene precursor (e.g., substituted thiophene-2-carboxylic acid) and introduce functional groups via Friedel-Crafts alkylation or electrophilic substitution .
  • Substitution : Chlorination at the 4-position can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled temperatures (0–5°C) to avoid over-halogenation .
  • Esterification : Methylation of the carboxyl group is often performed with dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) .

Q. Key Considerations :

  • Temperature : Excess heat during chlorination may lead to byproducts (e.g., di- or tri-chlorinated species).
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) for directing substituents in electrophilic reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (from ethanol) is critical for isolating the pure compound .

Q. Table 1: Synthetic Methods Comparison

StepReagents/ConditionsYield RangeReference
ChlorinationNCS, DMF, 0°C65–75%
AllylationAllyl bromide, K₂CO₃, acetone70–80%
EsterificationMethyl iodide, K₂CO₃, DMF85–90%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify allyloxy protons (δ 4.5–5.5 ppm as multiplet), methoxy singlet (δ 3.8–3.9 ppm), and thiophene ring protons (δ 6.5–7.2 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and chlorine-induced deshielding at C4 .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>97% as per ).
  • Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic Peaks/SignalsReference
¹H NMRδ 5.1 (allyloxy CH₂), δ 3.8 (OCH₃)
¹³C NMRδ 165.2 (COOCH₃)
HPLC Retention12.3 min (ACN:H₂O = 70:30)

Advanced Research Questions

Q. How does the allyloxy group influence regioselectivity in further functionalization reactions?

Methodological Answer: The allyloxy moiety acts as a directing group in electrophilic aromatic substitution (EAS). Computational studies (DFT) suggest:

  • Electronic Effects : The oxygen lone pairs activate the thiophene ring at the 3-position, favoring electrophilic attack .
  • Steric Effects : Allyloxy’s bulkiness may hinder substitution at adjacent positions (e.g., C2 or C5).

Q. Experimental Validation :

  • Nitration : Reaction with HNO₃/H₂SO₄ predominantly yields the 3-nitro derivative, confirmed by X-ray crystallography (similar to ).
  • Contradictions : In some cases, competing pathways (e.g., ring-opening) occur under strong acidic conditions, requiring optimization of reaction time and temperature .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model:
    • Frontier Molecular Orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
    • Transition states for allyloxy group participation in cycloadditions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Case Study :
MD simulations reveal that polar aprotic solvents stabilize the transition state in Suzuki-Miyaura couplings, increasing yield by 15–20% compared to non-polar solvents .

Q. How can researchers resolve contradictions in reported biological activity data for thiophene derivatives?

Methodological Answer: Discrepancies often arise from:

  • Purity Variations : Commercial samples may have impurities (e.g., cites 97% purity, while in-house synthesis achieves >99%).
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values.

Q. Mitigation Strategies :

  • Standardization : Use identical HPLC protocols (see Table 2) for purity verification.
  • Dose-Response Curves : Repeat assays with ≥3 biological replicates and report confidence intervals .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Racemization Risks : The ester group may undergo hydrolysis under basic conditions during scale-up.
  • Solutions :
    • Use low-temperature saponification (e.g., LiOH/THF at −20°C) to preserve stereochemistry .
    • Chiral HPLC (Chiralpak AD-H column) to monitor enantiomeric excess (ee > 98%) .

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